

Toxicological Profile of 2-Methylbiphenyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B165360

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Disclaimer: This document provides a comprehensive overview of the available toxicological information for **2-Methylbiphenyl**. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. Much of the available data pertains to the parent compound, biphenyl, and related derivatives; specific data for **2-Methylbiphenyl** is limited.

Executive Summary

2-Methylbiphenyl, an aromatic hydrocarbon, is utilized in various industrial applications, including as a solvent and a chemical intermediate. This guide synthesizes the current understanding of its toxicological profile, drawing from data on the compound itself where available, and extrapolating from studies on the parent compound, biphenyl, and its metabolites. The primary hazards associated with **2-Methylbiphenyl** appear to be irritation to the skin, eyes, and respiratory system. While comprehensive quantitative toxicity data for **2-Methylbiphenyl** is scarce, information on biphenyl suggests potential for liver and nervous system effects with repeated exposure. Genotoxicity and carcinogenicity data for **2-Methylbiphenyl** are not readily available; however, studies on biphenyl and its metabolites indicate some genotoxic potential. This document outlines the known toxicological endpoints, details standard experimental protocols for their assessment, and explores potential metabolic and signaling pathways involved in the toxicity of **2-Methylbiphenyl**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methylbiphenyl** is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

Table 1: Chemical and Physical Properties of **2-Methylbiphenyl**

Property	Value	Reference
CAS Number	643-58-3	[1]
Molecular Formula	C ₁₃ H ₁₂	[1]
Molecular Weight	168.23 g/mol	[1]
Appearance	Colorless to light-yellow liquid	[1]
Boiling Point	255.3 °C	[1]
Melting Point	-0.2 °C	[1]
Density	1.010 g/cm ³ at 22 °C	[1]
Vapor Pressure	0.3 mmHg at 25 °C	[1]
LogP (Octanol/Water Partition Coefficient)	4.14	[1]
Water Solubility	Insoluble	[1]

Toxicological Data

Quantitative toxicological data for **2-Methylbiphenyl** is limited. The available information, primarily for the parent compound biphenyl, is summarized in the following tables.

Acute Toxicity

Acute toxicity data provides information on the effects of a single, short-term exposure to a substance.

Table 2: Acute Toxicity Data

Test	Species	Route	Value	Reference
LD50 (Biphenyl)	Rat	Oral	2400 mg/kg	[2]

Note: This LD50 value is for the parent compound, biphenyl, as a specific value for **2-Methylbiphenyl** was not found.

Irritation and Sensitization

2-Methylbiphenyl is classified as an irritant.

Table 3: Irritation Data

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation	[3]
Eye Irritation	Causes serious eye irritation	[3]
Respiratory Irritation	May cause respiratory irritation	[1]

No data on the skin sensitization potential of **2-Methylbiphenyl** was found.

Genotoxicity

No specific genotoxicity studies for **2-Methylbiphenyl** were identified. However, studies on biphenyl and its metabolites suggest some genotoxic potential.

Carcinogenicity

No specific carcinogenicity bioassays for **2-Methylbiphenyl** were found in the reviewed literature. The National Toxicology Program (NTP) conducts two-year bioassays on various chemicals to assess their carcinogenic potential, but **2-Methylbiphenyl** does not appear to have been evaluated.[4][5]

Experimental Protocols

This section details the standard methodologies for key toxicological experiments that would be employed to evaluate the safety of **2-Methylbiphenyl**.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Protocol (Based on OECD Guideline 423):

- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
- Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before the study.
- Dose Administration: The test substance is administered by gavage in a suitable vehicle. A stepwise procedure is used, starting with a dose expected to cause some toxicity.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated based on the mortality data.



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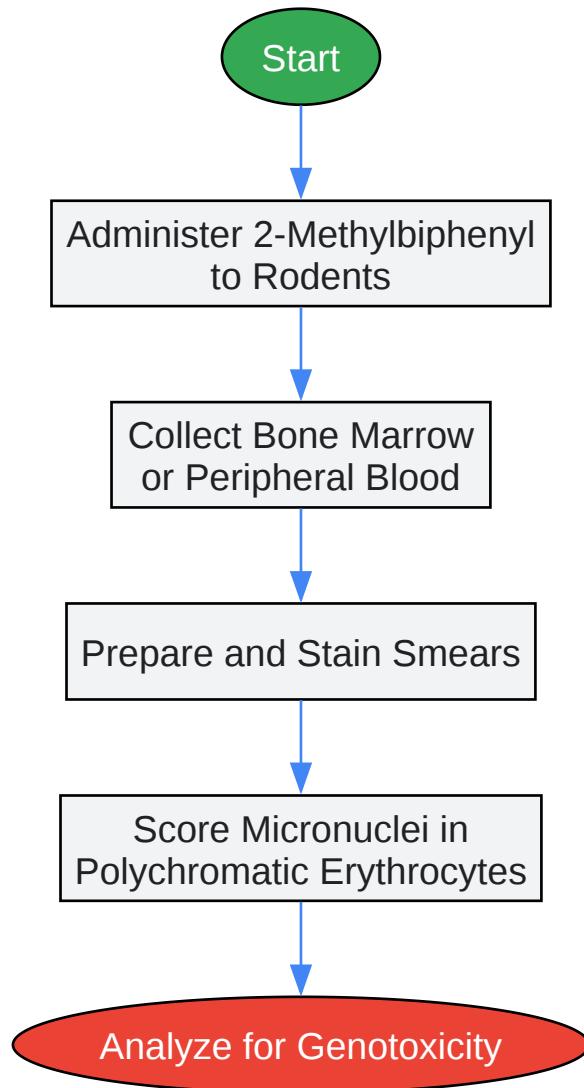
Experimental workflow for an acute oral toxicity study.

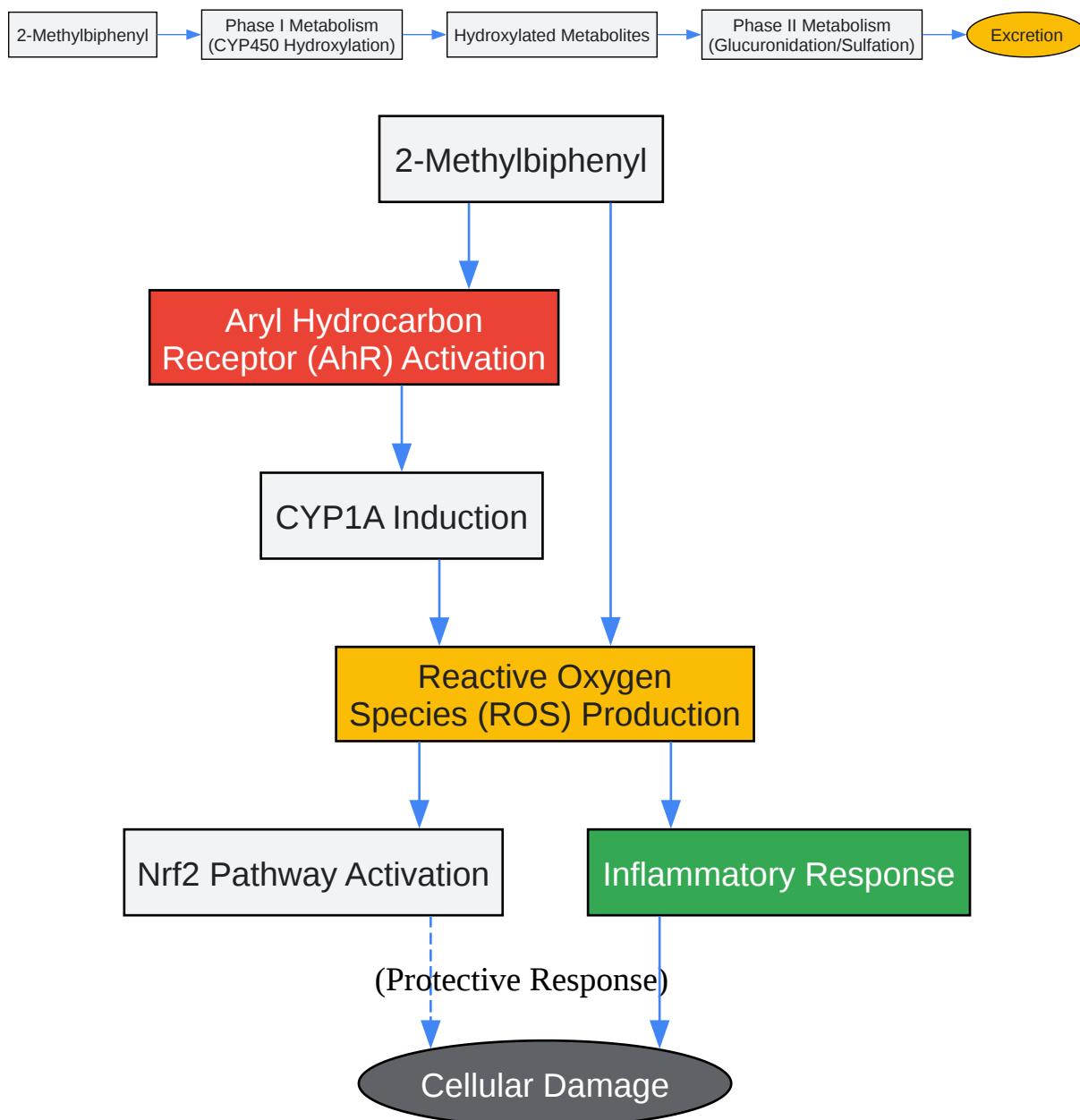
Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Protocol (Based on OECD Guideline 471):

- Tester Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.





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